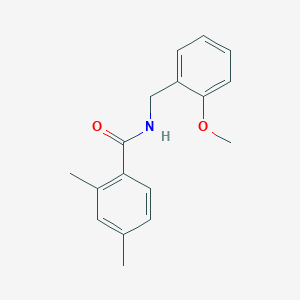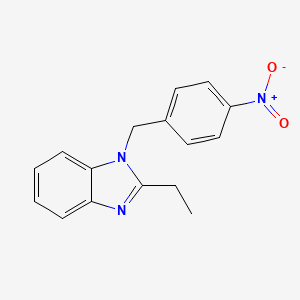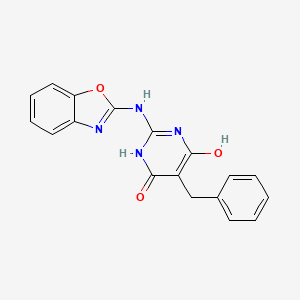
1-(2-bromo-4,5-dimethoxybenzyl)-4-methylpiperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-bromo-4,5-dimethoxybenzyl)-4-methylpiperazine, also known as BDMBP, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. BDMBP is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential future directions in research.
Mechanism of Action
1-(2-bromo-4,5-dimethoxybenzyl)-4-methylpiperazine has been shown to inhibit MAO-B, which is involved in the breakdown of dopamine in the brain. This inhibition may lead to increased levels of dopamine, which can improve motor function and cognitive abilities. 1-(2-bromo-4,5-dimethoxybenzyl)-4-methylpiperazine has also been shown to have antioxidant properties, which may protect against oxidative stress and neurodegeneration.
Biochemical and Physiological Effects:
1-(2-bromo-4,5-dimethoxybenzyl)-4-methylpiperazine has been shown to have various biochemical and physiological effects, including the inhibition of MAO-B and the increase of dopamine levels in the brain. 1-(2-bromo-4,5-dimethoxybenzyl)-4-methylpiperazine has also been shown to have antioxidant properties, which may protect against oxidative stress and neurodegeneration. In addition, 1-(2-bromo-4,5-dimethoxybenzyl)-4-methylpiperazine has been shown to have anti-inflammatory effects and may have potential therapeutic applications in the treatment of inflammatory disorders.
Advantages and Limitations for Lab Experiments
1-(2-bromo-4,5-dimethoxybenzyl)-4-methylpiperazine has advantages and limitations for lab experiments. One advantage is that it has been shown to have potential therapeutic properties in the treatment of neurological disorders, which makes it an interesting target for further research. However, one limitation is that it has not been extensively studied in vivo, and more research is needed to fully understand its potential therapeutic effects.
Future Directions
There are several potential future directions for research on 1-(2-bromo-4,5-dimethoxybenzyl)-4-methylpiperazine. One direction is to further investigate its potential therapeutic properties in the treatment of neurological disorders, particularly Parkinson's disease and Alzheimer's disease. Another direction is to explore its anti-inflammatory properties and potential therapeutic applications in the treatment of inflammatory disorders. Additionally, further research is needed to fully understand its mechanism of action and biochemical and physiological effects.
Synthesis Methods
1-(2-bromo-4,5-dimethoxybenzyl)-4-methylpiperazine can be synthesized through various methods, including the reaction of 1-(2-bromo-4,5-dimethoxyphenyl)propan-2-amine with methylpiperazine. Another method involves the reaction of 1-(2-bromo-4,5-dimethoxyphenyl)propan-2-amine with 4-methylpiperazine. Both methods have been used successfully to produce 1-(2-bromo-4,5-dimethoxybenzyl)-4-methylpiperazine in the laboratory.
Scientific Research Applications
1-(2-bromo-4,5-dimethoxybenzyl)-4-methylpiperazine has been studied for its potential therapeutic properties, particularly in the treatment of neurological disorders such as Parkinson's disease and Alzheimer's disease. Research has shown that 1-(2-bromo-4,5-dimethoxybenzyl)-4-methylpiperazine has the ability to inhibit monoamine oxidase B (MAO-B), an enzyme that is involved in the breakdown of dopamine in the brain. This inhibition may lead to increased levels of dopamine, which is a neurotransmitter that is important for movement and cognition.
properties
IUPAC Name |
1-[(2-bromo-4,5-dimethoxyphenyl)methyl]-4-methylpiperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BrN2O2/c1-16-4-6-17(7-5-16)10-11-8-13(18-2)14(19-3)9-12(11)15/h8-9H,4-7,10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CISZHIWFRJLJKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CC2=CC(=C(C=C2Br)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(2-Bromo-4,5-dimethoxyphenyl)methyl]-4-methylpiperazine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![2-[(3,5-dimethoxybenzoyl)amino]-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5740796.png)

![2-{[4-(hydroxymethyl)-2-methoxyphenoxy]methyl}benzonitrile](/img/structure/B5740800.png)


![7-phenyl-5,7-dihydro-4H-[1,2,3]triazolo[4,5-e][2,1,3]benzoxadiazole 6-oxide](/img/structure/B5740821.png)
![3-nitro-N'-[(3,4,5-triethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5740827.png)